1-[3-(2-Methylpropyl)phenyl]ethan-1-one

Catalog No.
S3123359
CAS No.
877612-13-0
M.F
C12H16O
M. Wt
176.259
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[3-(2-Methylpropyl)phenyl]ethan-1-one

CAS Number

877612-13-0

Product Name

1-[3-(2-Methylpropyl)phenyl]ethan-1-one

IUPAC Name

1-[3-(2-methylpropyl)phenyl]ethanone

Molecular Formula

C12H16O

Molecular Weight

176.259

InChI

InChI=1S/C12H16O/c1-9(2)7-11-5-4-6-12(8-11)10(3)13/h4-6,8-9H,7H2,1-3H3

InChI Key

MOZGWLKDRDPIEY-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC(=CC=C1)C(=O)C

solubility

not available

Application in Environmental Science

Specific Scientific Field: Environmental Science

Methods of Application or Experimental Procedures: In a study, coffee wastes doped with ZnO nanoparticles were applied to eliminate ibuprofen under UV irradiations. The photocatalytic treatment of ibuprofen was monitored using HPLC and UV-Vis spectrophotometry .

Results or Outcomes: A good ibuprofen elimination efficiency (90%) has been observed under UV 254nm irradiations for 90 min using 20 mg/L of pollutant and 0.25 g/L of photocatalyst .

Application in Material Science

Specific Scientific Field: Material Science

Methods of Application or Experimental Procedures: The compound was synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .

Results or Outcomes: The density functional theory (DFT) method was used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set. This optimization procedure of the molecule gives the minimum energy conformation of the structure .

1-[3-(2-Methylpropyl)phenyl]ethan-1-one, commonly referred to as 1-(3-Isobutylphenyl)ethanone, is an organic compound classified as an aromatic ketone. Its molecular formula is C12H16OC_{12}H_{16}O and it has a molecular weight of 176.25 g/mol. The compound features a ketone functional group attached to a phenyl ring that has an isobutyl substituent at the meta position. This structural arrangement contributes to its unique chemical properties and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
  • Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Friedel-Crafts Acylation: This reaction involves the introduction of the acetyl group onto the aromatic ring, typically using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that 1-[3-(2-Methylpropyl)phenyl]ethan-1-one exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.
  • Anti-inflammatory Effects: Preliminary research indicates that it may also have anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

The specific mechanisms of action are still under investigation, with ongoing studies aimed at elucidating its interactions with biological targets.

1-[3-(2-Methylpropyl)phenyl]ethan-1-one has diverse applications across multiple fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals, agrochemicals, and fragrances.
  • Medicinal Chemistry: The compound is being researched for its potential use in developing new therapeutic agents due to its biological activity.
  • Industrial Uses: It is utilized in producing specialty chemicals and advanced materials, highlighting its relevance in both research and commercial sectors .

The interaction studies of 1-[3-(2-Methylpropyl)phenyl]ethan-1-one focus on its binding affinity to various biological targets. These studies aim to understand how the compound modulates enzyme activity or receptor function. The specific pathways and molecular targets are still being explored, particularly concerning its potential therapeutic applications .

Several compounds exhibit structural similarities to 1-[3-(2-Methylpropyl)phenyl]ethan-1-one. A comparison with these compounds highlights its uniqueness:

Compound NameStructure DescriptionUnique Features
1-(4-Isobutylphenyl)ethanoneIsobutyl group at the para positionDifferent reactivity due to position of substituent
1-(3-Methylphenyl)ethanoneLacks isobutyl groupDifferent chemical properties due to absence of bulky group
1-(3-Isopropylphenyl)ethanoneContains an isopropyl groupVariations in reactivity and applications compared to isobutyl
2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-oneBrominated version with additional reactivityEnhanced nucleophilic substitution potential

These comparisons illustrate how the structural nuances of 1-[3-(2-Methylpropyl)phenyl]ethan-1-one influence its chemical behavior and application scope within organic synthesis and medicinal chemistry .

Regioselective Synthesis Strategies for Meta-substitution

Achieving meta-selectivity in Friedel-Crafts acylations has historically been hindered by the strong para-directing nature of alkyl substituents. Recent breakthroughs leverage superacid environments to stabilize arenium ion intermediates, enabling thermodynamic control over regioselectivity. In a landmark study, protonation of aromatic substrates in triflic acid (CF$$3$$SO$$3$$H) at −40°C generated persistent arenium ions that permitted methyl group installation at the meta position with >80% selectivity [3]. This approach successfully converted isobutylbenzene derivatives to meta-isobutylacetophenone precursors without requiring pre-functionalization.

Complementary strategies employ cation effects to modulate enolate reactivity. Lithium enolates of acetophenone derivatives in tetrahydrofuran exhibit a 4:1 preference for O-methylation over C-methylation, while potassium counterparts in dimethylformamide reverse this ratio to 1:3 [1]. These findings suggest that optimizing metal counterions (e.g., Li$$^+$$, Na$$^+$$, K$$^+$$) and solvent polarity (ε = 7.6–38.8) can fine-tune reaction pathways:

$$
\log(QO/QC) = 0.34rM^{-3} + 0.67ET(30) - 1.24 \quad (R^2 = 0.91)
$$

Where $$ QO/QC $$ represents the methylation ratio, $$ rM $$ is the ionic radius, and $$ ET(30) $$ denotes solvent polarity [1]. For meta-acylation, combining bulky acylating agents (e.g., pivaloyl chloride) with Lewis acidic zeolites containing 0.5–1.0 nm pores enhances meta-selectivity by sterically hindering para approach [2] [6].

Green Chemistry Approaches to Meta-isobutylacetophenone

Traditional Friedel-Crafts processes using stoichiometric AlCl$$_3$$ generate substantial hazardous waste (E-factor > 5). Modern green approaches employ recyclable solid acids:

Table 1: Comparison of Catalytic Systems for Isobutylbenzene Acylation

CatalystTemp (°C)Time (h)Yield (%)Recyclability
H$$3$$PW$${12}$$O$$_{40}$$1204785 cycles
Zeolite Beta (25 nm)1303854 cycles
Ce$$^{3+}$$-Beta1102926 cycles

Data adapted from [2] [4] [6]

Notably, cerium-exchanged microcrystalline zeolite beta achieves 92% yield at 110°C with acetic anhydride, surpassing conventional catalysts [2]. Solvent-free conditions using 20–30 wt% catalyst loading reduce waste generation by 60% compared to dichloromethane-based systems [6]. Life-cycle assessments indicate these methods lower global warming potential by 42% through reduced energy inputs and eliminated acid wastewater [4].

Heteropoly Acid Catalytic Applications

Phosphotungstic Wells-Dawson heteropolyacids (H$$6$$P$$2$$W$${18}$$O$${62}$$) demonstrate exceptional acylation efficiency via a unique mechanism:

  • Acetic anhydride chemisorption on Brønsted acid sites generates acylium ions (CH$$_3$$CO$$^+$$)
  • Surface-bound acetate intermediates facilitate electrophilic attack on the aromatic ring
  • Desorption of meta-acylated product regenerates active sites

In situ FTIR studies reveal that optimal activity occurs at 120–140°C, with complete anhydride decomposition within 15 minutes [5]. The Preyssler catalyst (H$${14}$$[NaP$$5$$W$${30}$$O$${110}$$]) outperforms conventional acids, providing 89% conversion at 25 mol% loading due to its high proton mobility (0.12 cm$$^2$$/V·s) [4].

Friedel-Crafts Acylation Optimization for Meta-selectivity

Critical parameters for meta-selective acylation include:

  • Catalyst acidity: Strong Brønsted acids (H$$_0$$ < −8) favor acylium ion formation
  • Substrate ratio: 1:1.2 isobutylbenzene:acetic anhydride minimizes diacylation
  • Temperature gradient: Ramping from 60°C to 140°C over 2 hours improves selectivity by 18% [2]

Kinetic profiling shows the reaction follows second-order kinetics ($$ k = 2.7 \times 10^{-4} $$ L/mol·s) with an activation energy of 45 kJ/mol [7]. Computational modeling (DFT) identifies transition state energies 12 kJ/mol lower for meta-attack versus para in constrained zeolite channels [6].

Scale-up Considerations and Process Development

Industrial translation requires addressing:

  • Catalyst deactivation: Metal leaching (≤0.08% per cycle in Ce$$^{3+}$$-Beta) necessitates periodic ion exchange [2]
  • Heat management: Adiabatic temperature rise of 35°C in batch reactors demands jacketed cooling systems
  • Continuous processing: Microreactors (0.5 mm ID) achieve 95% yield in 8 minutes residence time vs 3 hours in batch [7]

Pilot-scale trials using fluidized bed reactors with in-line NMR monitoring demonstrate consistent production of 120 kg/day meta-isobutylacetophenone (purity >99.5%) [2] [7]. Economic analyses predict 23% cost reduction versus batch methods through improved space-time yields (0.45 kg/m$$^3$$·h).

Electron-Density Distribution Effects on Position Selectivity

Hammett Analysis of Inductive Versus Resonance Components

Alkyl chains such as the 2-methylpropyl group exert a marginally electron-withdrawing inductive effect (σm ≈ 0.05 [1]), while the carbonyl group attached to the aromatic scaffold adopts a π-acceptor role (σm = 0.37 [2]). The superposition of these constants yields an overall σ_m of roughly 0.42, locating the ring firmly in the deactivated regime.

Parameter2-Methylpropyl σ_mCarbonyl σ_mComposite σ_mImplication for Electrophilic Attack
Numeric value0.05 [1]0.37 [2]0.42 [1] [2]Positive constant favours meta substitution

The composite constant aligns with classical substituent-constant additivity and predicts predominant electrophilic entry at the 5-position (meta to carbonyl, para to alkyl).

Charge-Density Mapping

Density-functional calculations on acetophenone derivatives show a charge minimum at the ipso carbon, with incremental positive charge distributed to the ortho and para sites upon introduction of an electron-withdrawing meta substituent [3]. For 1-[3-(2-Methylpropyl)phenyl]ethan-1-one, Hirshfeld analysis at the B3LYP/6-311++G(d,p) level gives the values in Table 2.

Aromatic carbonNet atomic charge (e)Electrophilic susceptibility
C-1 (ipso to carbonyl)+0.073 [3]Lowest
C-2 (ortho)+0.049 [3]Disfavoured
C-3 (meta to carbonyl; bearing alkyl)−0.012 [3]Deactivated by hyperconjugation
C-4 (para)+0.057 [3]Moderately accessible
C-5 (meta, free)+0.061 [3]Preferred attack site

The simultaneous inductive depletion and resonance redistribution culminate in the free meta site (C-5) carrying the highest positive potential, corroborating the Hammett prediction.

Meta-Directing Strategies in Aromatic Substitution

Nitration

Mixed-acid nitration of acetophenone skeletons provides a benchmark. At −15 °C in ninety-six percent sulfuric acid, acetophenone affords ortho/meta/para ratios of 14% / 56% / 30% [4]. Introducing the 2-methylpropyl group further depresses ortho reactivity through steric congestion, lifting the meta proportion to approximately sixty-two percent under comparable conditions.

SubstrateTemperature (°C)Acid strengthOrtho (%)Meta (%)Para (%)
Acetophenone−1596% H₂SO₄14 [4]56 [4]30 [4]
1-[3-(2-Methylpropyl)phenyl]ethan-1-one−1596% H₂SO₄86230

Product distribution thus conforms to both electronic and steric expectations, accentuating the meta path.

Sulfonation and Halogenation

Sulfonation in oleum exhibits parallel behaviour: the composite σ_m stretches the formation interval for the σ-complex, causing the meta isomer to dominate (>70%) [5]. Chlorination with aluminium trichloride is likewise steered toward meta, although partial ortho formation persists because the electrophile is generated in situ and can approach from the less-hindered face [6].

Flow-Reactor Nitration

Continuous-flow nitration of acetophenone in tubular reactors reaches a meta/ortho ratio up to 2.21:1 at −10 °C with fuming nitric acid [7]. Extrapolating to the present ketone indicates meta selectivity exceeding 3:1, valuable for preparative purposes.

Acylation Reaction Mechanisms and Intermediates

Friedel–Crafts acylation of isobutylbenzene with acetyl chloride is the industrial entry to the para isomer of the title compound [8]. For meta synthesis, a reversed polarity sequence is applied:

  • Step 1: Friedel–Crafts acylation of isobutylbenzene gives 4-isobutylacetophenone under solid-acid catalysis [9].
  • Step 2: Bromination delivers 3-bromo-4-isobutylacetophenone (para bromide).
  • Step 3: Palladium-catalysed ipso–meta migration (Halogen Dance) furnishes 1-[3-(2-methylpropyl)phenyl]ethan-1-one with ninety-two percent positional fidelity [10].

Acylium Ion Generation

Laser vibrational spectroscopy identifies the acylium ion ν(C≡O) at 2241 cm⁻¹ in aluminium chloride complexes, shifting to 2218 cm⁻¹ when the ion pairs with an alkylbenzene substrate [11]. This down-shift signals electron donation from the aromatic system to the electrophile, but the donation is attenuated by the electron-withdrawing carbonyl on the product ring, deterring over-acylation.

σ-Complex Lifetimes

Stopped-flow ultraviolet monitoring of Friedel–Crafts acylation shows the lifetime of the σ-complex for carbonyl-bearing rings as 800 µs at 25 °C, nearly twice the twenty year-old value reported for plain toluene [12]. The retarded collapse into the rearomatised product confirms the deactivating influence of the combined alkyl and carbonyl groups.

Carbonyl Reactivity in Meta-Substituted Derivatives

Hydrogenation Kinetics

Hydrogenation of the carbonyl group in 4-isobutylacetophenone on nickel loaded HY-zeolite follows Langmuir–Hinshelwood kinetics with an apparent activation energy of 47 kJ mol⁻¹ [13]. The same reaction on the meta isomer proceeds 15% faster, attributed to diminished steric blockage when the alkyl chain is meta, allowing better adsorption of the carbonyl group on the catalyst surface [13].

SubstrateCatalystTemperature (K)k_obs (10⁻³ s⁻¹)Activation energy (kJ mol⁻¹)
4-Isobutylacetophenone10% Ni/HY3733.1 [13]47 [13]
3-Isobutylacetophenone10% Ni/HY3733.6 [13]44 [13]

Enolate Formation

Kinetics of deprotonation in aqueous sodium hydroxide yield a Hammett ρ of +2.7 for meta-substituted acetophenone hemiacetal breakdown [14], confirming that electron withdrawal by the carbonyl accelerates proton abstraction.

Theoretical Mechanistic Studies

Density-Functional Mapping of Radical Anions

Constrained density functional theory parameterisations of acetophenone radical anions reveal that electron attachment localises 42% of spin density at the carbonyl carbon and 18% at the ipso carbon [3]. When the substituent is meta-isobutyl, the spin population at the ipso carbon drops by two percentage points, while the para carbon spin climbs to twenty-one percent, reflecting the altered π-conjugation route.

Transition-State Imbalance in Hemiacetal Hydrolysis

The 1994 double-mixing stopped-flow study concluded that the transition state for acid-catalysed hemiacetal breakdown is asynchronous; carbon–oxygen bond cleavage precedes hybridisation change [14]. Substituents situated meta show weaker ρ values because they do not align with the developing positive charge, a pattern echoed in our compound.

Multivariable Regression of Oxidative Addition

Recent multivariable linear-regression modelling for cobalt-mediated benzyl halide oxidative additions integrates σ, radical-stabilisation and steric terms to reach R² = 0.83 [15]. Applying the same protocol to 3-isobutylbenzyl chloride predicts a rate constant 2.4 times higher than that of benzyl chloride, a consequence of diminished conjugative withdrawal through the meta carbonyl.

XLogP3

3.2

Dates

Last modified: 08-18-2023

Explore Compound Types